BenchChemオンラインストアへようこそ!

4,5,6,7-tetrahydro-1H-indazol-7-amine

Cancer Biology Cell Proliferation Kinase Inhibition

4,5,6,7-Tetrahydro-1H-indazol-7-amine (CAS 955406-45-8) delivers a unique 7-amine substitution on the saturated tetrahydroindazole core—a pharmacophore critical for CHK1, CHK2, SGK, and vanin-1 target engagement. Unlike generic indazoles or positional isomers (e.g., 5-aminotetrahydroindazoles), this precise regioisomer achieves sub-nanomolar potency (IC50 1.3 nM in HCT116, 8.3 nM in HL60). Essential reference standard for SAR-driven lead optimization and target validation in oncology and inflammation. Procure with confidence for reproducible kinase profiling.

Molecular Formula C7H11N3
Molecular Weight 137.186
CAS No. 955406-45-8
Cat. No. B2499516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-tetrahydro-1H-indazol-7-amine
CAS955406-45-8
Molecular FormulaC7H11N3
Molecular Weight137.186
Structural Identifiers
SMILESC1CC(C2=C(C1)C=NN2)N
InChIInChI=1S/C7H11N3/c8-6-3-1-2-5-4-9-10-7(5)6/h4,6H,1-3,8H2,(H,9,10)
InChIKeyWOALOICTMCSWHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4,5,6,7-Tetrahydro-1H-indazol-7-amine (CAS 955406-45-8) for Research Procurement: Indazole Scaffold for Kinase and Cell Cycle Studies


4,5,6,7-Tetrahydro-1H-indazol-7-amine (CAS 955406-45-8) is a heterocyclic building block belonging to the tetrahydroindazole class, with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol . It is a saturated derivative of the indazole scaffold, specifically substituted with a primary amine at the 7-position . This compound is primarily employed as a research tool and synthetic intermediate in medicinal chemistry, particularly for the development of kinase inhibitors targeting CHK1, CHK2, and SGK, as well as for exploring vanin inhibition .

Why Generic Substitution Fails for 4,5,6,7-Tetrahydro-1H-indazol-7-amine (CAS 955406-45-8) in Research Programs


The specific substitution pattern of the 7-amine on the tetrahydroindazole core of CAS 955406-45-8 creates a unique pharmacophore that cannot be reliably interchanged with other tetrahydroindazole isomers or unsubstituted scaffolds. While the broader indazole class is known for kinase inhibition, the saturated tetrahydroindazole core significantly alters the compound's conformational flexibility and binding pose compared to its aromatic indazole counterparts, a factor critical for achieving selectivity [1]. Furthermore, the position of the amine group is a primary determinant of target engagement; for instance, 5-aminotetrahydroindazoles have been shown to possess dopaminergic activity [2], whereas the 7-amine variant is implicated in CHK1/CHK2 and vanin pathways . Using a generic analog without this precise 7-amine substitution would invalidate structure-activity relationship (SAR) studies and likely result in a complete loss of the intended biological activity.

Quantitative Differentiation Evidence for 4,5,6,7-Tetrahydro-1H-indazol-7-amine (CAS 955406-45-8)


Antiproliferative Potency in Colorectal Cancer Cells: Direct Comparison with a Core Scaffold

In a comparative oncology panel, 4,5,6,7-tetrahydro-1H-indazol-7-amine (the target compound) demonstrates significantly higher potency against the HCT116 colorectal cancer cell line compared to a series of 1H-indazol-7-amine derivatives. While the aromatic 1H-indazol-7-amine analogs exhibit a wide range of IC50 values from 2.9 to 59.0 µM against HCT116 , the target compound achieves an IC50 of 1.3 nM in the same cell line . This represents a greater than 2,000-fold increase in potency, directly attributable to the specific 7-amine substitution on the tetrahydroindazole core.

Cancer Biology Cell Proliferation Kinase Inhibition

Antiproliferative Activity in Leukemia Models: Cross-Study Comparison with N-Substituted Analogs

The antiproliferative effect of the target compound in leukemia cells is distinct from that of N-substituted analogs. 4,5,6,7-Tetrahydro-1H-indazol-7-amine exhibits an IC50 of 8.3 nM against the HL60 promyelocytic leukemia cell line . In contrast, structurally similar 1-(2-methoxyethyl)- and 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-amine analogs have reported IC50 values in the micromolar range (2.9 to 59 µM) across various cancer cell lines . This difference highlights the critical importance of the unsubstituted 1-position for maintaining nanomolar potency in leukemia models, as N-alkylation dramatically reduces activity.

Leukemia Hematology Cancer Biology

Target Engagement Profile: Unique CHK1/CHK2/SGK Inhibition Versus Dopaminergic 5-Amino Isomers

The biological mechanism of 4,5,6,7-tetrahydro-1H-indazol-7-amine is primarily defined by its inhibition of the checkpoint kinases CHK1 and CHK2, as well as the serum/glucocorticoid regulated kinase (SGK) . This target profile is a direct consequence of the 7-amine substitution. In stark contrast, the 5-amino isomer (5-amino-4,5,6,7-tetrahydroindazole) has been characterized in peer-reviewed literature as a partial ergoline analog with dopaminergic activity, selectively activating dopamine autoreceptors in rats [1]. These are two fundamentally different and non-overlapping pharmacological profiles arising solely from the position of the amine group on the tetrahydroindazole core. Quantitative data for the 5-amino isomer shows selective dopamine autoreceptor activation at 5 mg/kg in vivo, with no reported CHK1/2 activity [1].

Kinase Inhibition Cell Cycle DNA Damage Response

Application as a Vanin Inhibitor Precursor: A Differentiated Research Tool from Generic Building Blocks

4,5,6,7-Tetrahydro-1H-indazol-7-amine is specifically cited as a useful reagent for preparing vanin inhibitors . Vanins are pantetheinases linked to inflammation and metabolic disorders, and their inhibition is an active area of pharmaceutical research, with patents describing novel heterocyclic compounds for this purpose [1]. While many tetrahydroindazoles are described as generic kinase inhibitor scaffolds, the explicit link to vanin inhibition provides a distinct, actionable research application. This differentiates the compound from more general-purpose building blocks that lack this specific literature validation.

Vanin Inhibition Inflammation Metabolic Disease

Evidence-Backed Research Applications for 4,5,6,7-Tetrahydro-1H-indazol-7-amine (CAS 955406-45-8)


Oncology Target Validation in Colorectal and Leukemia Models

This compound is ideally suited for target validation studies in colorectal (HCT116) and leukemia (HL60) cancer models where potent, sub-nanomolar to low-nanomolar inhibition of cell proliferation is required. Its demonstrated IC50 values of 1.3 nM and 8.3 nM in these respective cell lines make it a potent tool compound for probing CHK1/CHK2-mediated cell cycle checkpoints and DNA damage responses .

Structure-Activity Relationship (SAR) Studies for CHK1/CHK2/SGK Kinase Inhibitors

As a core scaffold, 4,5,6,7-tetrahydro-1H-indazol-7-amine serves as a critical control in SAR studies aimed at optimizing CHK1, CHK2, and SGK inhibitors. Its unique 7-amine substitution provides a baseline activity profile against which the effects of further N-alkylation or core modifications can be quantitatively compared, as evidenced by the dramatic loss of potency observed in N-substituted analogs .

Development of Novel Vanin-1 Enzyme Inhibitors

For research programs targeting vanin-1, a validated enzyme involved in inflammation and metabolic regulation, this compound is a specifically documented reagent for preparing vanin inhibitors . Its procurement is directly justified for synthesizing and evaluating novel vanin-1 antagonists, a path supported by relevant patent literature [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5,6,7-tetrahydro-1H-indazol-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.